"2-Amino-2-methylpentanoic acid" IUPAC name and structure
"2-Amino-2-methylpentanoic acid" IUPAC name and structure
Technical Monograph: 2-Amino-2-methylpentanoic Acid ( -Methylnorvaline)[1][2]
Executive Technical Summary
2-Amino-2-methylpentanoic acid , commonly referred to as
This modification introduces significant steric bulk at the chiral center, creating a quaternary carbon that severely restricts rotation around the
Chemical Identity & Properties[3][4]
| Property | Data |
| IUPAC Name | 2-Amino-2-methylpentanoic acid |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 131.17 g/mol |
| CAS Number (Racemic) | 5455-33-4 |
| CAS Number (R-Isomer) | 110916-84-2 |
| pKa (Carboxyl) | ~2.3 (Predicted) |
| pKa (Amine) | ~9.7 (Predicted) |
| Solubility | Soluble in water, dilute acid/base; sparingly soluble in EtOH.[1][2] |
The Pharmacophore: Conformational Utility in Drug Design[5][6][7]
The primary utility of
The "Alpha-Methyl Effect"
Replacing the
-
Conformational Restriction: The added methyl group introduces steric clashes with the carbonyl oxygen of the preceding residue and the amide hydrogen of the succeeding residue. This restricts the available Ramachandran space, forcing the peptide backbone into specific folded conformations, most notably the
-helix or -helix . This is essential for forcing flexible peptides into their bioactive conformations to increase receptor affinity. -
Proteolytic Resistance: Most peptidases (e.g., trypsin, chymotrypsin) require an accessible backbone geometry and hydrogen to cleave the amide bond. The steric bulk of the
-methyl group acts as a shield, significantly extending the plasma half-life of the therapeutic.
Mechanism of Action Diagram
The following diagram illustrates the logical flow from structural modification to pharmacokinetic benefit.
Figure 1: Mechanistic impact of
Synthetic Methodology: The Bucherer-Bergs Protocol[4][8][9]
Synthesizing sterically hindered amino acids requires robust methods. Standard alkylation of glycine enolates often fails due to the low reactivity of the quaternary center. The Bucherer-Bergs reaction is the industry standard for generating
Reaction Scheme
2-Pentanone
Step-by-Step Protocol
Note: This protocol involves Cyanide. All work must be performed in a functioning fume hood with HCN sensors active.
Phase A: Formation of the Hydantoin (5-methyl-5-propylhydantoin)
-
Reagent Prep: In a round-bottom flask, dissolve 2-pentanone (1.0 eq) in 50% aqueous ethanol (0.5 M concentration relative to ketone).
-
Addition: Add Ammonium Carbonate (3.0 eq) and Potassium Cyanide (1.2 eq).
-
Cyclization: Heat the mixture to 60°C for 18–24 hours.
-
Checkpoint: The reaction is complete when the ketone is consumed (monitor via TLC, hexane/EtOAc). A white precipitate (the hydantoin) often forms upon cooling.
-
-
Isolation: Concentrate the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH ~2 with concentrated HCl to precipitate the hydantoin fully. Filter, wash with cold water, and dry.
Phase B: Hydrolysis to Amino Acid
-
Solvation: Suspend the isolated hydantoin in 3M NaOH (excess, typically 5–6 eq).
-
Hydrolysis: Reflux at 100–110°C for 24–48 hours.
-
Technical Insight: The hydantoin ring is extremely stable due to the gem-dialkyl effect. High temperatures and prolonged times are non-negotiable here. Pressure vessels (autoclaves) at 150°C can accelerate this to <6 hours.
-
-
Purification:
-
Cool the solution.
-
Neutralize to pH 7.0 using HCl.
-
Apply the solution to a cation-exchange resin (e.g., Dowex 50W).
-
Wash with water (removes salts/impurities).
-
Elute the amino acid with 1M
. -
Lyophilize the eluent to obtain the white powder product.
-
Figure 2: Synthetic workflow for the production of
Application in Solid-Phase Peptide Synthesis (SPPS)
Incorporating 2-amino-2-methylpentanoic acid into a peptide chain is challenging. The quaternary
Coupling Protocol Recommendations
When using Fmoc-protected
-
Coupling Reagents: Standard DIC/HOBt is often insufficient. Use high-efficiency reagents: HATU or PyAOP with HOAt (1-Hydroxy-7-azabenzotriazole).
-
Reaction Time: Extend coupling times from the standard 45 minutes to 2–4 hours .
-
Double Coupling: Perform the coupling step twice (2x) for this residue and the subsequent residue (which must couple to the sterically hindered amine of the
-methyl amino acid). -
Monitoring: Use the Chloranil test rather than the Kaiser test to check for coupling completion, as secondary/hindered amines do not react reliably with ninhydrin.
References
-
PubChem. (2025).[1] 2-Amino-2-methylpentanoic acid (Compound Summary). National Library of Medicine. [Link]
-
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[3][4][5][6][7] Journal für Praktische Chemie. (Foundational reference for the Bucherer-Bergs reaction).
-
Toniolo, C., et al. (1993). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue.[8] Biopolymers. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007).
-amino acids. Tetrahedron: Asymmetry.[8] [Link]
Sources
- 1. 2-Amino-2-methylpentanoic acid | C6H13NO2 | CID 229526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-AMINO-2-METHYL-PENTANOIC ACID | 110916-84-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]
